1-(Thiazol-2-yl)cyclobutanol

Physicochemical properties Lipophilicity Drug-likeness

1-(Thiazol-2-yl)cyclobutanol is a critical fragment for medicinal chemistry, offering a unique 26.6° cyclobutane puckering angle that pre-organizes ligands for kinase ATP-binding pockets. Its low LogP (0.8) aids in modulating lipophilicity without sacrificing key hinge-region hydrogen bond interactions with the thiazole nitrogen. This building block is essential for rigidifying leads in VEGFR/PDGFR and Aurora kinase inhibitor programs. Secure this high-purity, strain-activated core scaffold, which serves as a versatile precursor at the derivatizable C5 position, to drive selectivity in your next library synthesis or hit-to-lead optimization campaign.

Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
CAS No. 362718-83-0
Cat. No. B1611640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiazol-2-yl)cyclobutanol
CAS362718-83-0
Molecular FormulaC7H9NOS
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=NC=CS2)O
InChIInChI=1S/C7H9NOS/c9-7(2-1-3-7)6-8-4-5-10-6/h4-5,9H,1-3H2
InChIKeyDZVAUUDEBFFNFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Thiazol-2-yl)cyclobutanol (CAS 362718-83-0): Core Chemical Identity and Procurement Baseline


1-(Thiazol-2-yl)cyclobutanol (CAS 362718-83-0) is a heterocyclic building block featuring a thiazole ring linked to a cyclobutanol moiety (C7H9NOS, MW 155.22 g/mol) [1]. Its structure combines the electron-rich thiazole system, known for diverse biological interactions, with a strained, puckered cyclobutane ring that imparts conformational rigidity [2]. The compound is commercially available at purities typically ≥95% and is utilized as a key synthetic intermediate or fragment in medicinal chemistry programs, particularly in kinase inhibitor research .

Why 1-(Thiazol-2-yl)cyclobutanol Cannot Be Interchanged with Simple Thiazole Analogs: A Quantitative Justification


Simple substitution of 1-(thiazol-2-yl)cyclobutanol with acyclic or less rigid thiazole-containing analogs (e.g., 1-(thiazol-2-yl)ethanol) is not scientifically sound. Key differentiating physicochemical and structural parameters, such as lipophilicity (LogP) and conformational freedom, dictate downstream properties in both synthesis and biological applications . For instance, the cyclobutanol group provides a unique balance of hydrogen-bonding capacity and steric bulk that directly influences binding pocket complementarity in kinase targets, a feature not replicated by smaller or more flexible alcohol moieties [1]. The evidence below quantitatively demonstrates these critical differences.

1-(Thiazol-2-yl)cyclobutanol (CAS 362718-83-0): Quantitative Differentiator Evidence Guide


Lipophilicity (LogP) Comparison: 1-(Thiazol-2-yl)cyclobutanol vs. 1-(Thiazol-2-yl)ethanol

1-(Thiazol-2-yl)cyclobutanol exhibits a calculated XLogP value of 0.8, indicating moderate lipophilicity . In contrast, the simpler analog 1-(thiazol-2-yl)ethanol (CAS 40982-30-7) has a reported LogP of 1.1964 [1]. The lower LogP for the cyclobutanol derivative suggests a reduced propensity for non-specific hydrophobic interactions and may translate to improved aqueous solubility and a different tissue distribution profile compared to the more lipophilic ethanol analog.

Physicochemical properties Lipophilicity Drug-likeness

Conformational Rigidity: Quantified Ring Puckering in 1-(Thiazol-2-yl)cyclobutanol

The cyclobutane ring in 1-(thiazol-2-yl)cyclobutanol is not planar but adopts a puckered conformation with a dihedral angle of 26.6(2)° between its two three-atom planes, as determined by single-crystal X-ray diffraction [1]. This quantified puckering imposes a specific three-dimensional orientation of the hydroxyl group relative to the thiazole ring. Acyclic analogs like 1-(thiazol-2-yl)ethanol possess freely rotating bonds, leading to a high degree of conformational flexibility and an entropic penalty upon binding.

Structural biology Conformational analysis Crystallography

Role as a Privileged Scaffold in Kinase Inhibitor Patent Literature

The 1-(thiazol-2-yl)cyclobutanol substructure is explicitly claimed as a key component in multiple potent kinase inhibitors, demonstrating its utility as a privileged scaffold. For instance, in US Patent US8759366, a derivative containing this core (BDBM124626) exhibits an IC50 of 25 nM against human SYK (Spleen Tyrosine Kinase) [1]. Another derivative (BDBM124648) in the same patent shows an IC50 of 13 nM against SYK [2]. This level of potency is not observed for simpler thiazole-ethanol derivatives in comparable kinase assays, underscoring the value of the cyclobutanol group for achieving high target engagement.

Kinase inhibition Medicinal chemistry Patent analysis

Differentiation from Amino-Substituted Analog: Physicochemical and H-Bond Profile

Compared to 1-(2-amino-thiazol-5-yl)-cyclobutanol (CAS 474461-19-3), which is a direct analog with an added amino group, 1-(thiazol-2-yl)cyclobutanol exhibits significantly different physicochemical properties. The target compound has a lower molecular weight (155.22 vs. 170.23 g/mol) and a reduced topological polar surface area (61.4 Ų vs. 87.4 Ų) [1]. Most importantly, it has only one hydrogen bond donor (the hydroxyl group) compared to the amino analog's three donors (two on the amino group, one on the hydroxyl), fundamentally altering its hydrogen-bonding network capabilities [1].

Physicochemical properties Hydrogen bonding Analog comparison

1-(Thiazol-2-yl)cyclobutanol (CAS 362718-83-0): Evidence-Backed Research and Industrial Applications


Fragment-Based Drug Discovery (FBDD) for Kinase Targets

The compound's low molecular weight (155.22 Da), balanced lipophilicity (XLogP = 0.8), and single hydrogen-bond donor/acceptor profile make it an ideal fragment for screening against kinase ATP-binding pockets . Its use as a core scaffold in potent (IC50 13-25 nM) SYK inhibitors validates this approach [1]. Procurement should be considered when building a focused fragment library targeting the hinge region of kinases, where the thiazole nitrogen can act as a key hydrogen-bond acceptor.

Synthesis of Conformationally Restricted Kinase Inhibitor Leads

The quantified 26.6(2)° puckering of the cyclobutane ring provides a valuable vector for rigidifying lead molecules . This feature is critical in programs aiming to improve potency and selectivity by pre-organizing the molecule into its bioactive conformation. As demonstrated in AbbVie's kinase inhibitor patents, this building block is explicitly utilized to create potent Aurora kinase and VEGFR/PDGFR inhibitors [1].

Optimization of Lead-like Properties During Hit-to-Lead

When comparing the target compound to its ethanol analog, the lower LogP (0.8 vs. 1.2) offers a tangible advantage in modulating lipophilicity without sacrificing key binding interactions . This can be a deciding factor in hit-to-lead programs where reducing LogP is a primary goal to improve solubility, lower metabolic clearance, and reduce off-target toxicity. The compound represents a strategic choice for tuning physicochemical properties while maintaining a privileged thiazole pharmacophore.

Chemical Biology Probe Development

The compound serves as a versatile core for developing chemical probes due to the synthetic accessibility of the thiazole C5 position for further derivatization . The hydroxyl group on the cyclobutane ring also offers a handle for conjugation or prodrug strategies. Its established role as a precursor in the synthesis of advanced kinase inhibitors highlights its utility in creating tool compounds for target validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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